Sodium, (2-biphenylyloxy)-, tetrahydrate

Description

Historical Context and Development

The development of this compound traces its origins to early twentieth-century research focused on phenolic compounds and their sodium derivatives. The compound emerged from systematic investigations into biphenyl-based structures, particularly those involving hydroxyl substitution patterns. Initial synthesis efforts concentrated on developing reliable methods for producing stable sodium salts of phenolic compounds, with researchers recognizing the potential for enhanced solubility and stability through salt formation. The tetrahydrate form was first characterized in detailed crystallographic studies that revealed its unique coordination environment and hydrogen bonding network.

The compound gained prominence through patent literature describing novel synthetic approaches, particularly those involving dibenzofuran precursors and controlled reaction conditions. Early industrial applications focused on preservation and antimicrobial properties, leading to extensive research into optimal synthesis conditions and purification methods. The development of efficient production processes represented a significant milestone in organosodium chemistry, establishing standardized procedures for large-scale synthesis.

Historical records indicate that the compound's utility in agricultural applications sparked considerable research interest during the mid-twentieth century, particularly in post-harvest treatment technologies. This period witnessed comprehensive studies examining the compound's stability under various environmental conditions and its efficacy in different application contexts. The evolution of analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography, enabled detailed structural characterization that confirmed the tetrahydrate stoichiometry and coordination geometry.

Significance in Chemical Research

This compound occupies a central position in contemporary chemical research due to its unique structural features and diverse reactivity patterns. The compound serves as an exemplary model for understanding sodium-oxygen coordination in hydrated salt systems, providing valuable insights into hydrogen bonding networks and crystal packing arrangements. Research investigations have revealed that the tetrahydrate form exhibits distinct crystallographic properties compared to anhydrous variants, with water molecules playing crucial roles in stabilizing the overall structure.

The compound's significance extends to synthetic organic chemistry, where it functions as both a reagent and intermediate in various transformation reactions. Studies have demonstrated its utility in nucleophilic substitution reactions, alkylation processes, and as a precursor for more complex organosodium compounds. The presence of the phenolate anion provides a versatile platform for subsequent chemical modifications, enabling the synthesis of diverse biphenyl derivatives.

Current research trends emphasize the compound's role in understanding ion-pairing phenomena and solution chemistry behavior. Investigations into its dissolution characteristics and speciation in aqueous systems have revealed complex equilibria involving hydration shells and ion association. These findings contribute significantly to broader understanding of electrolyte behavior and solution thermodynamics.

The compound also serves as a valuable reference standard in analytical chemistry applications, particularly in chromatographic separations and spectroscopic studies. Its well-characterized properties make it an ideal calibration compound for various analytical techniques, supporting both qualitative and quantitative determinations.

Overview of Scientific and Industrial Applications

The scientific and industrial applications of this compound span multiple sectors, reflecting its versatile chemical properties and stability characteristics. In agricultural science, the compound functions as an effective post-harvest treatment agent, particularly for citrus fruits where it provides antimicrobial protection during storage and transportation. Research studies have documented its efficacy against various fungal pathogens, establishing optimal application concentrations and treatment protocols.

Industrial applications encompass preservation technologies across diverse manufacturing sectors, including textiles, leather processing, and metalworking fluids. The compound's antimicrobial properties make it valuable in formulations requiring long-term stability and contamination resistance. Manufacturing processes utilize its solubility characteristics and chemical stability to incorporate it into complex formulations while maintaining product integrity.

| Application Sector | Primary Function | Typical Concentration Range | Key Performance Metrics |

|---|---|---|---|

| Agricultural Post-Harvest | Antimicrobial Agent | 1000-5000 ppm | Pathogen Inhibition, Residue Levels |

| Textile Manufacturing | Preservative | 500-2000 ppm | Microbial Control, Fabric Integrity |

| Metalworking Fluids | Biocide | 200-1000 ppm | Fluid Stability, Corrosion Prevention |

| Leather Processing | Antimicrobial Agent | 1000-3000 ppm | Hide Preservation, Process Efficiency |

Research applications include its use as a model compound for studying sodium coordination chemistry and hydration phenomena. Laboratory investigations employ it as a standard reference material for analytical method development and validation. The compound's well-defined structure and properties make it particularly valuable for computational chemistry studies examining ion-water interactions and crystal structure predictions.

In materials science research, this compound serves as a precursor for synthesizing novel organometallic compounds and coordination complexes. Its phenolate functionality provides reactive sites for ligand exchange reactions and metal coordination studies. These applications contribute to developing new materials with specialized properties for advanced technological applications.

Properties

CAS No. |

6152-33-6 |

|---|---|

Molecular Formula |

C12H12NaO2 |

Molecular Weight |

211.21 g/mol |

IUPAC Name |

sodium;2-phenylphenolate;tetrahydrate |

InChI |

InChI=1S/C12H10O.Na.H2O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-9,13H;;1H2 |

InChI Key |

WDKUODNQXPDLKY-UHFFFAOYSA-N |

SMILES |

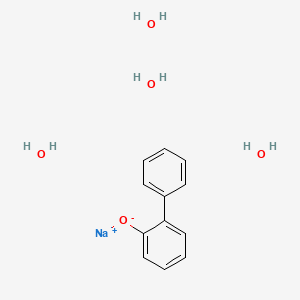

C1=CC=C(C=C1)C2=CC=CC=C2[O-].O.O.O.O.[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2O.O.[Na] |

Other CAS No. |

6152-33-6 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Scientific Research Applications

Industrial Applications

1. Biocide and Fungicide

Sodium, (2-biphenylyloxy)-, tetrahydrate is primarily utilized as a biocide in agricultural settings. It is effective against a wide range of microorganisms, making it suitable for use in:

- Wood Preservation : Employed to protect wood products from fungal decay and insect damage.

- Agricultural Disinfectants : Used in formulations to disinfect seed boxes and agricultural equipment to prevent the spread of pathogens .

2. Household Disinfectants

The compound is also found in various household cleaning products due to its antimicrobial properties. Its application includes:

- Surface Disinfectants : Used in cleaning agents for hospitals, nursing homes, and food processing facilities to ensure hygiene and prevent contamination .

- Laundry Sanitizers : Incorporated into laundry detergents to eliminate bacteria and fungi from fabrics .

Research Applications

1. Toxicological Studies

Research has been conducted to assess the toxicological effects of sodium 2-biphenylate. Long-term exposure studies have shown potential health risks such as:

- Kidney Inflammation : Notable changes were observed in animal models exposed to high doses over extended periods .

- Bladder Epithelium Changes : Studies indicated structural changes in the bladder epithelium of rats after prolonged exposure .

These findings highlight the importance of safety assessments when utilizing this compound in various applications.

2. Environmental Impact Studies

Given its classification as harmful to aquatic life, research has focused on understanding the environmental implications of sodium 2-biphenylate usage. Studies have indicated that:

- The compound poses risks to aquatic ecosystems if not managed properly during agricultural applications .

Case Study 1: Agricultural Use

In a controlled study assessing the effectiveness of sodium 2-biphenylate as a fungicide, it was applied to crops susceptible to fungal infections. Results indicated significant reductions in fungal growth compared to untreated controls, demonstrating its efficacy as a protective agent.

Case Study 2: Household Disinfection

A comparative study evaluated the performance of sodium 2-biphenylyloxy-based disinfectants against traditional bleach solutions. The results showed that sodium 2-biphenylyloxy formulations were equally effective at reducing microbial load on surfaces while being less harsh on materials.

Comparison with Similar Compounds

Structure & Properties :

Research Findings :

Comparison with Target Compound :

- Stability : Sodium perborate tetrahydrate is more thermally stable but less hygroscopic than sodium 2-biphenylolate tetrahydrate.

- Toxicity : Sodium perborate exhibits moderate toxicity (LD₅₀: 2,200 mg/kg in rats), whereas sodium 2-biphenylolate is classified as harmful if ingested (LD₅₀: 500 mg/kg) .

Sodium Metaborate Tetrahydrate (NaBO₂·4H₂O)

Structure & Properties :

Comparison with Target Compound :

- Chemical reactivity : Sodium metaborate is a stronger base (pH ~12 in solution) compared to sodium 2-biphenylolate (pH ~9–10).

- Environmental impact : Sodium metaborate is less toxic to aquatic life (EC₅₀: 100 mg/L for algae) than sodium 2-biphenylolate (EC₅₀: 10 mg/L) .

Sodium Chromate Tetrahydrate (Na₂CrO₄·4H₂O)

Structure & Properties :

Comparison with Target Compound :

- Hazards: Sodium chromate is carcinogenic (Category 1A) and environmentally persistent, unlike sodium 2-biphenylolate, which degrades readily in soil .

Sodium Potassium Tartrate Tetrahydrate (KNaC₄H₄O₆·4H₂O)

Structure & Properties :

Comparison with Target Compound :

- Crystal structure: Sodium potassium tartrate forms chiral crystals, while sodium 2-biphenylolate adopts a monoclinic lattice .

Preparation Methods

Neutralization of 2-Phenylphenol with Sodium Hydroxide or Sodium Carbonate

- Starting Material: 2-Phenylphenol (o-phenylphenol), often obtained from sulfonation residues containing mixed positional isomers.

- Neutralizing Agent: Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).

- Solvent: Water or aqueous solution.

- Process Conditions: The phenol is dissolved or suspended in water, and sodium hydroxide or sodium carbonate is added gradually under stirring at controlled temperatures (typically ambient to 60°C).

- Isolation: After neutralization, the sodium salt precipitates or remains in solution. The mixture is then subjected to crystallization, often under reduced pressure to remove water and obtain the tetrahydrate form.

- Purification: Fractional distillation under reduced pressure (vacuum of 53.3 to 100 kPa) is used to separate mixed isomers. The mixture is dissolved in trichloroethylene and cooled to precipitate p-phenylphenol, leaving o-phenylphenol sodium salt in solution. Washing with sodium carbonate solution and dehydration under vacuum yields the pure sodium salt tetrahydrate.

Preparation in Organic Solvents (THF) for Complex Formation

- Sodium 2-phenylphenolate can be prepared in tetrahydrofuran (THF) by reacting sodium metal or sodium hydroxide with 2-phenylphenol.

- This method is used especially when preparing coordination complexes such as vanadium acetylacetonate derivatives.

- The reaction involves stirring the sodium salt suspension with metal complexes at reflux for several hours, followed by filtration, solvent removal under vacuum, and recrystallization from THF.

- Yields for such complex preparations are reported to be very high (up to 99%).

Alternative Synthetic Routes

- Etherification and Alkylation: Sodium 2-phenylphenolate can be synthesized via etherification reactions using Wilkinson’s catalyst and phosphorous acid trimethyl ester in THF at low temperatures (0–20°C), achieving yields around 96%.

- Reaction with N,N-Dimethylthiocarbamoyl Chloride: Alkylation in N,N-dimethylformamide (DMF) at room temperature to 80°C yields derivatives with about 86% efficiency.

- Epoxide Ring Opening: Reaction with cyclohexane-1,2-epoxide in water under heating for 4 hours yields modified products with 62% yield.

- The neutralization method is the most common industrial route due to the availability of 2-phenylphenol and sodium hydroxide/carbonate.

- Purification by fractional distillation and selective precipitation is critical to obtain the ortho-isomer sodium salt tetrahydrate with high purity.

- The compound is highly soluble in water (1220 g/kg at 35°C), facilitating aqueous processing and crystallization.

- Alternative synthetic routes involving organic solvents and catalysts are mainly used for preparing derivatives or coordination complexes rather than the pure sodium salt tetrahydrate.

- The tetrahydrate form is stable and commonly used in practical applications, with a melting point around 59°C and molecular weight of 264.25 g/mol.

The preparation of sodium, (2-biphenylyloxy)-, tetrahydrate is well-established through neutralization of 2-phenylphenol with sodium hydroxide or sodium carbonate in aqueous media, followed by purification steps including fractional distillation and crystallization. Alternative methods involving organic solvents and catalytic reactions exist for derivative synthesis. The process yields a highly water-soluble, stable tetrahydrate salt widely used in industrial and research settings.

Q & A

Q. What are the established synthetic routes for preparing sodium (2-biphenylyloxy)- tetrahydrate, and how do reaction conditions influence purity?

Sodium (2-biphenylyloxy)- tetrahydrate can be synthesized via alkoxide formation using 2-biphenylol and sodium hydroxide in aqueous or alcoholic media. Excess alkali (e.g., 20% NaOH) ensures complete deprotonation of the phenolic hydroxyl group. Crystallization under controlled humidity (to retain tetrahydrate structure) and low-temperature drying (<50°C) minimizes dehydration . Purity is verified via titration (acidimetric assay ≥99.0%) and X-ray diffraction (XRD) to confirm crystalline phase integrity .

Q. How is the crystal structure of sodium (2-biphenylyloxy)- tetrahydrate characterized, and what key bond angles/distances define its coordination geometry?

Single-crystal XRD reveals a monoclinic lattice with sodium ions octahedrally coordinated by four water molecules and two oxygen atoms from the biphenylyloxy ligand. Key bond angles include O–Na–O at 77.61°–137.62°, while Na–O bond lengths range from 2.35–2.50 Å. Hydrogen-bonding networks between water molecules and aromatic π-systems stabilize the structure .

Q. What are the solubility properties of sodium (2-biphenylyloxy)- tetrahydrate in common solvents, and how does hydration affect reactivity?

The compound exhibits moderate solubility in polar solvents (e.g., 167 g/L in water at 20°C) but limited solubility in ethanol or acetone. Hydration enhances stability by shielding the sodium ion from nucleophilic attack, as shown by thermogravimetric analysis (TGA) with dehydration onset at ~79°C .

Advanced Research Questions

Q. How does sodium (2-biphenylyloxy)- tetrahydrate interact with transition metals in catalytic systems, and what methodologies quantify ligand displacement?

In coordination chemistry, the biphenylyloxy ligand displaces weaker ligands (e.g., acetate) from metal centers. Isothermal titration calorimetry (ITC) and UV-Vis spectroscopy track ligand-exchange kinetics. For example, Rb⁺ substitution in sodium rubidium disaccharinate tetrahydrate shows ∆G = −106.7 kJ/mol, indicating strong ligand-metal affinity .

Q. What analytical techniques resolve contradictions in reported hydration states of sodium (2-biphenylyloxy)- derivatives under varying humidity?

Conflicting hydration data arise from dynamic water adsorption/desorption. Couple Karl Fischer titration with variable-humidity XRD to map hydration isotherms. For tetrahydrate stability, maintain relative humidity >60%; below this threshold, partial dehydration to dihydrate occurs .

Q. How can computational modeling predict the compound’s reactivity in oxidative environments, and what experimental validations are critical?

Density functional theory (DFT) simulations identify electron-rich regions on the biphenyl ring susceptible to oxidation (e.g., C3–C4 bond with high Fukui indices). Validate predictions via cyclic voltammetry (anodic peaks at +1.2 V vs. Ag/AgCl) and HPLC-MS to detect oxidation byproducts like quinones .

Q. What role does sodium (2-biphenylyloxy)- tetrahydrate play in supramolecular assemblies, and how do non-covalent interactions influence macroscopic properties?

The compound forms π-stacked aggregates in aqueous solutions, confirmed by small-angle neutron scattering (SANS). These assemblies enhance thermal stability (TGA degradation >250°C) and modulate rheological behavior, as seen in shear-thinning viscosity profiles at 50–100 mM concentrations .

Methodological Notes

- Contradiction Management : When XRD and NMR data conflict (e.g., hydration vs. solvate forms), use synchrotron XRD with cryogenic cooling to arrest dynamic structural changes .

- Safety Protocols : Handle the compound under inert atmospheres to prevent sodium oxidation, and use PPE to avoid dermal exposure (LD₅₀ >2000 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.